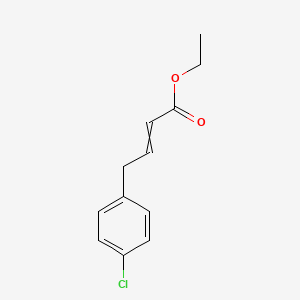

Ethyl 4-(4-chlorophenyl)but-2-enoate

CAS No.:

Cat. No.: VC15793292

Molecular Formula: C12H13ClO2

Molecular Weight: 224.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13ClO2 |

|---|---|

| Molecular Weight | 224.68 g/mol |

| IUPAC Name | ethyl 4-(4-chlorophenyl)but-2-enoate |

| Standard InChI | InChI=1S/C12H13ClO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h3,5-9H,2,4H2,1H3 |

| Standard InChI Key | DFCNNAZQKCVOON-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C=CCC1=CC=C(C=C1)Cl |

Introduction

Chemical Structure and Physicochemical Properties

The IUPAC name for this compound, ethyl (E)-4-(4-chlorophenyl)but-2-enoate, reflects its stereochemistry and substituent arrangement. The conjugated double bond between carbons 2 and 3 of the butenoate chain enhances its reactivity in cycloaddition and electrophilic substitution reactions. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 224.68 g/mol |

| CAS Number | 1105703-73-8 |

| InChI Key | DFCNNAZQKCVOON-HWKANZROSA-N |

| Canonical SMILES | CCOC(=O)/C=C/CC1=CC=C(C=C1)Cl |

The para-chlorophenyl group contributes to the compound’s lipophilicity (), as calculated from its structure . This property is critical for its permeability in biological systems and solubility in organic solvents like ethanol and dichloromethane.

Synthesis and Industrial Production

Esterification of 4-(4-Chlorophenyl)-2-butenoic Acid

The primary synthesis route involves acid-catalyzed esterification of 4-(4-chlorophenyl)-2-butenoic acid with ethanol. Sulfuric acid () is typically employed as a catalyst under reflux conditions (70–80°C) to achieve near-quantitative yields. The reaction mechanism proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by ethanol and subsequent dehydration:

Industrial-scale production utilizes continuous flow reactors to optimize temperature control and minimize side reactions such as transesterification.

Alternative Synthetic Pathways

Applications in Organic Synthesis

Intermediate for Heterocyclic Compounds

The α,β-unsaturated ester moiety in ethyl 4-(4-chlorophenyl)but-2-enoate participates in Michael additions and Diels-Alder reactions. For example, reaction with hydrazines yields pyrazole derivatives, which are pharmacologically relevant scaffolds.

Medicinal Chemistry Precursors

Structural analogs of this compound have demonstrated moderate antimicrobial and anti-inflammatory activities in preliminary studies. While direct biological data for ethyl 4-(4-chlorophenyl)but-2-enoate remain limited, its hydrolysis product, 4-(4-chlorophenyl)-2-butenoic acid, exhibits inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl₃):

-

δ 7.30–7.25 (m, 2H, Ar-H)

-

δ 7.15–7.10 (m, 2H, Ar-H)

-

δ 6.85 (dt,

-

δ 4.15 (q, )

-

δ 3.45 (d, )

-

δ 1.25 (t, )

The coupling constant confirms the trans configuration of the double bond.

Infrared (IR) Spectroscopy

Key absorption bands include:

-

: 1715 cm⁻¹ (ester carbonyl)

-

: 1640 cm⁻¹ (conjugated double bond)

-

: 740 cm⁻¹ (aromatic chloro group)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume